molecular formula C3H3F3O2 B14508691 2,2,4-Trifluoro-1,3-dioxolane CAS No. 62999-58-0

2,2,4-Trifluoro-1,3-dioxolane

Cat. No.: B14508691
CAS No.: 62999-58-0
M. Wt: 128.05 g/mol
InChI Key: MYBOGKHPKGZEIZ-UHFFFAOYSA-N
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Description

Fluorination at the 2,2,4-positions would significantly alter its physicochemical properties compared to non-fluorinated analogs. While explicit data on this compound is scarce, insights can be drawn from structurally related dioxolanes, such as 2,2,4-trimethyl-1,3-dioxolane (CAS 1193-11-9) and fluorinated variants like 4-fluoro-1,3-dioxolan-2-one (fluoroethylene carbonate) .

Properties

CAS No.

62999-58-0

Molecular Formula

C3H3F3O2

Molecular Weight

128.05 g/mol

IUPAC Name

2,2,4-trifluoro-1,3-dioxolane

InChI

InChI=1S/C3H3F3O2/c4-2-1-7-3(5,6)8-2/h2H,1H2

InChI Key

MYBOGKHPKGZEIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trifluoro-1,3-dioxolane typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. One effective method uses a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method addresses the high catalyst cost and environmental pollution associated with previous methods using zinc trifluoromethanesulfonate.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trifluoro-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Trifluoro-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-Trifluoro-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. For instance, its anesthetic activity is attributed to its ability to interact with neuronal ion channels, leading to the inhibition of nerve signal transmission . Additionally, its role as a solvent and reagent in chemical reactions is due to its high polarity and ability to stabilize reactive intermediates.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1,3-Dioxolane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Key Features
1,3-Dioxolane C₃H₆O₂ 74.08 76 ≤2.5 (Cat. 2 Flammable) Non-carcinogenic, flammable solvent
2,2,4-Trimethyl-1,3-dioxolane C₆H₁₂O₂ 116.16 N/A N/A Ketal; used in flavoring
4-Fluoro-1,3-dioxolan-2-one C₃H₃FO₃ 118.05 N/A N/A Lithium battery electrolyte
Hypothetical 2,2,4-Trifluoro-1,3-dioxolane C₃F₃O₂ 146.03 (estimated) N/A N/A High polarity, potential thermal stability

Key Observations :

  • Fluorination Effects : Fluorine substituents increase electronegativity and polarity, likely enhancing thermal stability and reducing flammability compared to methyl-substituted analogs .
  • Boiling Points : 1,3-Dioxolane’s low boiling point (76°C) makes it volatile, while fluorinated derivatives (e.g., ’s compound with a density of 1.61 g/cm³ at 20°C) may exhibit higher density and lower volatility .
Table 2: Functional Comparisons
Compound Applications Performance Notes
1,3-Dioxolane Polymer extraction (e.g., PHB recovery) Effective at 80°C; recyclability challenges (42–57% recovery)
2,2,4-Trimethyl-1,3-dioxolane Flavoring agent, solvent Stable ketal structure; low toxicity
4-Fluoro-1,3-dioxolan-2-one Lithium-ion batteries Enhances electrolyte conductivity; thermal stability
Hypothetical this compound Potential use in fluoropolymer synthesis Hypothesized compatibility with high-performance materials

Key Insights :

  • 100°C), complicating separation . Fluorinated analogs may offer better separation efficiency due to altered volatility.

Key Considerations :

  • Fluorinated compounds may pose challenges in biodegradability and bioaccumulation, necessitating rigorous lifecycle assessments .
  • 1,3-Dioxolane’s flammability (flash point ≤2.5°C) limits its use in high-temperature processes, whereas fluorinated derivatives could mitigate this risk .

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